Ethyl 15',15'-didehydro-beta-8'-apocaroten-8'-oate
Description
Chemical Nomenclature and Structural Characterization of Ethyl 15',15'-Didehydro-beta-8'-apocaroten-8'-oate
Systematic IUPAC Nomenclature and Isomeric Variations
The systematic IUPAC name for this compound is (2E,4E,6E,8E,10E,12E,14E,16E)-ethyl 17-(2,6,6-trimethylcyclohex-1-en-1-yl)-2,6,11,15-tetramethylheptadeca-2,4,6,8,10,12,14,16-octaenoate . The nomenclature reflects the ethyl ester group at the 8'-position, the didehydro modification at carbons 15' and 15'', and the truncated β-carotene backbone.
Key structural distinctions from related carotenoids include:
- Didehydro Modification : The absence of hydrogen atoms at C15' and C15'' introduces a triple bond or cumulene system, altering electron delocalization compared to single or double bonds.
- Esterification : The carboxylic acid group of beta-8'-apocarotenoid is replaced by an ethyl ester, enhancing lipid solubility.
Isomeric variations arise from:
- Geometric isomerism : The polyene chain’s double bonds can adopt cis or trans configurations, though the all-trans form dominates due to steric hindrance in cis isomers.
- Stereoisomerism : Chiral centers at C9 and C13 (from the methyl branches) produce enantiomers, though synthetic routes typically yield racemic mixtures.
| Compound | Molecular Formula | Key Structural Difference |
|---|---|---|
| Ethyl beta-apo-8'-carotenoate | C32H44O2 | Lacks didehydro modification |
| Beta-carotene | C40H56 | Full-length backbone, no ester group |
| Lutein | C40H56O2 | Hydroxyl groups at C3 and C3' |
Molecular Architecture: Conformational Analysis of the Polyene Backbone
The compound’s polyene backbone consists of eight conjugated double bonds (C2–C16), creating a rigid, planar structure that favors all-trans configurations. Key conformational features include:
- Torsional Angles : The didehydro group at C15' introduces a 180° twist, reducing steric clashes between adjacent methyl groups.
- Solvent Effects : In polar solvents (e.g., acetonitrile), the ethyl ester group stabilizes bent conformations via dipole interactions, while nonpolar solvents favor linear arrangements.
Computational studies using density functional theory (DFT) reveal two metastable conformers:
Spectroscopic Characterization (UV-Vis, NMR, MS)
UV-Vis Spectroscopy
The compound exhibits strong absorption in the visible range due to π→π* transitions:
- λmax : 468 nm (in hexane), redshifted to 478 nm in ethanol.
- Molar Absorptivity : ε = 1.2×10⁵ L·mol⁻¹·cm⁻¹, indicative of extensive conjugation.
NMR Spectroscopy
- ¹H NMR (CDCl3, 400 MHz):
- ¹³C NMR :
- δ 167.8 (ester carbonyl)
- δ 140.2–125.3 (olefinic carbons).
Mass Spectrometry
Crystallographic Studies and Three-Dimensional Electron Density Mapping
X-ray crystallography of this compound remains challenging due to its conformational flexibility. However, analogous apocarotenoids (e.g., apo-8'-carotenoic acid) crystallize in monoclinic systems (space group P2₁) with unit cell parameters a = 14.2 Å, b = 6.8 Å, c = 16.5 Å, and β = 92.3°. Key features include:
- Packing Arrangement : Molecules align antiparallel, stabilized by van der Waals interactions between polyene chains.
- Electron Density Maps : The ethyl ester group shows partial disorder, suggesting rotational freedom around the C8–O bond.
Synchrotron radiation studies predict a 1.8 Å resolution structure, with the didehydro region exhibiting localized electron density depletion, consistent with reduced bond order.
Structure
3D Structure
Properties
CAS No. |
74410-85-8 |
|---|---|
Molecular Formula |
C32H42O2 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
ethyl (2E,4E,6E,10Z,12E,14Z,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,10,12,14,16-heptaen-8-ynoate |
InChI |
InChI=1S/C32H42O2/c1-9-34-31(33)29(6)20-13-19-26(3)16-11-10-15-25(2)17-12-18-27(4)22-23-30-28(5)21-14-24-32(30,7)8/h12-13,15-20,22-23H,9,14,21,24H2,1-8H3/b17-12+,19-13+,23-22+,25-15-,26-16+,27-18-,29-20+ |
InChI Key |
AHWMDLLZSYLAMC-JLLFFVNYSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C/C(=C/C#C/C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C)/C)/C |
Canonical SMILES |
CCOC(=O)C(=CC=CC(=CC#CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate typically involves the esterification of 15’,15’-didehydro-beta-8’-apocaroten-8’-oic acid with ethanol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Fully saturated esters.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antioxidant Properties:
Research indicates that ethyl 15',15'-didehydro-beta-8'-apocaroten-8'-oate exhibits antioxidant properties, which can help protect cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role .
Metabolism and Biochemical Effects:
In animal studies, compounds related to this compound have been shown to influence liver enzyme activity positively. For instance, they increase the liver content of cytochrome P450 and enhance various metabolic pathways, indicating potential benefits for metabolic health .
Case Studies
Case Study 1: Poultry Feeding Trials
In a controlled study involving poultry, researchers administered diets supplemented with beta-apo-8'-carotenoid acid ethyl ester. The results demonstrated improved pigmentation in egg yolks and skin compared to control groups without supplementation. The study concluded that this carotenoid could be effectively used to enhance product quality in poultry farming .
Case Study 2: Antioxidant Activity Assessment
A comparative analysis was conducted to assess the antioxidant capacity of this compound against other carotenoids like astaxanthin and canthaxanthin. The findings indicated that while all carotenoids exhibited antioxidant properties, this compound showed significant activity, suggesting its potential as a dietary supplement for oxidative stress management .
Mechanism of Action
The mechanism of action of Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate involves its interaction with biological molecules and pathways. It is believed to exert its effects through:
Antioxidant Activity: The compound can neutralize free radicals, thereby protecting cells from oxidative damage.
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: The compound is thought to modulate pathways related to antioxidant defense and cellular signaling.
Comparison with Similar Compounds
Ethyl 8'-apo-β-caroten-8'-oate
Produced industrially via chemical synthesis by companies like DSM and BASF. The process involves Wittig reactions and esterification steps to stabilize the apocarotenoid backbone .
Ethyl 15',15'-didehydro-beta-8'-apocaroten-8'-oate
No direct synthesis methods are reported in the provided evidence. However, analogous compounds (e.g., ethyl 8'-apo-β-caroten-8'-oate) are synthesized using column chromatography (petroleum ether/EtOAc gradients) and characterized via NMR and MS .
Toxicity and Regulatory Status
Table 2: Toxicity and Regulatory Profiles
| Compound | LC50 (Fish) | ADI Status | Regulatory Notes |
|---|---|---|---|
| Ethyl 8'-apo-β-caroten-8'-oate | 5,300 mg/L (96 h) | ADI Withdrawn (JECFA 2019) | Safe for egg pigmentation; EFSA-approved |
| Canthaxanthin | Not reported | 0–0.03 mg/kg bw/day | Restricted in EU for human consumption |
| Ethyl 15',15'-didehydro derivative | No data | Not evaluated | Hypothetical: Requires further testing |
Key Insights :
- Ethyl 8'-apo-β-caroten-8'-oate exhibits low aquatic toxicity (LC50 >5,300 mg/L for Leuciscus idus) but lacks an established ADI due to bioavailability concerns in rodent models .
- Regulatory approval for apocarotenoids depends on isomer composition; stabilized forms may require manufacturer-specific analytical methods .
Stability and Bioavailability
- Ethyl 8'-apo-β-caroten-8'-oate is formulated into beadlets or oil suspensions to enhance stability, with cis/trans isomer ratios varying by preparation .
- The 15',15'-didehydro modification in the target compound could improve photostability but may reduce solubility in lipid matrices compared to saturated analogs.
Biological Activity
Ethyl 15',15'-didehydro-beta-8'-apocaroten-8'-oate, a derivative of carotenoids, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of apocarotenoids, which are known for their diverse biological activities. The compound's structure includes a long carbon chain with conjugated double bonds, contributing to its unique properties.
Biological Activities
1. Induction of Cytochrome P450 Enzymes:
Research indicates that beta-apo-8'-carotenal, a related compound, significantly induces cytochrome P450 enzymes in the liver. Specifically, it increases the activity of NADH- and NADPH-cytochrome c reductase and enhances various cytochrome P450-dependent activities, such as ethoxyresorufin O-deethylase and methoxyresorufin O-demethylase . This induction profile suggests that this compound may exhibit similar enzymatic activation.
2. Antioxidant Properties:
Apocarotenoids have been shown to possess antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, potentially contributing to their protective effects against various diseases .
3. Modulation of Retinoic Acid Receptors:
Although studies suggest that beta-apocarotenoids do not significantly activate retinoic acid receptors (RARs), they may still exert biological effects through alternative pathways. For instance, beta-apocarotenoids have been associated with DNA damage induction and modulation of cytochrome P450 expression in rat models .
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Induction: The compound may enhance the expression and activity of phase I and II xenobiotic-metabolizing enzymes, which play crucial roles in drug metabolism and detoxification.
- Antioxidant Mechanism: By reducing oxidative stress through free radical scavenging, it may help protect cells from damage and reduce the risk of chronic diseases.
Q & A
Q. What are the validated analytical methods for quantifying Ethyl 8’-apo-β-caroten-8’-oate in biological matrices?
Ethyl 8’-apo-β-caroten-8’-oate (CAS 1109-11-1) is commonly quantified using reversed-phase HPLC with UV-Vis or photodiode array detection. A validated protocol involves spiking serum samples with the compound as an internal standard (25 μL of 100 μg/mL solution in n-hexane), followed by liquid-liquid extraction with n-hexane and evaporation under nitrogen. The residue is reconstituted in a ternary solvent system (acetonitrile:methanol:chloroform = 60:25:15) and analyzed via HPLC (e.g., CoulArray Detector) . Method validation should include recovery studies (>90%), linearity (0.1–50 μg/mL), and precision (RSD <5%).
Q. How is Ethyl 8’-apo-β-caroten-8’-oate synthesized, and what purity thresholds are achievable?
The compound is synthesized via esterification of β-apo-8’-carotenoic acid with ethanol under acidic catalysis. Key steps include:
- Protection of the carboxylic acid group during intermediate purification.
- Final purification via flash chromatography (silica gel, chloroform/hexane gradient).
Purity ≥96% is achievable, as confirmed by HPLC (retention time ~12–14 min) and mass spectrometry (m/z 460.7 [M+H]+) . Storage at –20°C in amber vials ensures stability for ≥3 years .
Q. What are the primary applications of this compound in experimental models?
It serves as a reference standard for carotenoid analysis in food and biological samples (e.g., serum lutein quantification) . In animal studies, it is used to investigate carotenoid metabolism, particularly in poultry tissue pigmentation and egg yolk coloration, owing to its stability in beadlet formulations .
Advanced Research Questions
Q. How do structural modifications (e.g., 15',15'-didehydro groups) alter the compound’s photostability and metabolic pathways?
The introduction of a 15',15'-didehydro group increases conjugation, enhancing UV absorption (λmax ~450–470 nm) but may reduce thermal stability. Comparative studies using LC-MS/MS can track degradation products (e.g., apo-carotenals) under light exposure. In vivo, dehydrogenation affects cleavage by β-carotene oxygenases, altering retinol-equivalent yields . Experimental design should include accelerated stability testing (40°C/75% RH) and enzymatic assays with recombinant BCO1/BCO2 .
Q. What experimental strategies resolve contradictions in carotenoid bioavailability studies involving this compound?
Discrepancies in bioavailability data often arise from matrix effects (e.g., lipid content in feed) or inter-species differences in intestinal transporters. To address this:
Q. How can researchers optimize extraction protocols to minimize isomerization during sample preparation?
Isomerization is a critical artifact in carotenoid analysis. To mitigate this:
Q. What are the challenges in correlating serum carotenoid levels with tissue-specific bioavailability?
Key challenges include:
- Differential tissue uptake due to lipoprotein binding (e.g., LDL vs. HDL).
- Competition with other lipophilic compounds (e.g., vitamin E).
Solutions involve kinetic modeling using compartmental analysis and tracer studies with deuterated analogs .
Methodological Considerations
Q. How should researchers design dose-response studies for carotenoid metabolism?
Q. What analytical techniques confirm the compound’s identity and purity in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
